molecular formula C6H3ClFNOS B1430456 2-Chloro-1-fluoro-4-(sulfinylamino)benzene CAS No. 645395-29-5

2-Chloro-1-fluoro-4-(sulfinylamino)benzene

Cat. No.: B1430456
CAS No.: 645395-29-5
M. Wt: 191.61 g/mol
InChI Key: MJLZAWSFJRLVPT-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoro-4-(sulfinylamino)benzene is an organic compound with the molecular formula C6H3ClFNOS. It is also known by its synonym, Benzenamine, 2-chloro-4-fluoro-N-sulfinyl-. This compound is characterized by the presence of chloro, fluoro, and sulfinylamino groups attached to a benzene ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-4-fluoroaniline with sulfinyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoro-4-(sulfinylamino)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenes, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-1-fluoro-4-(sulfinylamino)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-4-(sulfinylamino)benzene involves its interaction with specific molecular targets. The sulfinylamino group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-fluoro-4-(sulfinylamino)benzene is unique due to the presence of the sulfinylamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various compounds and a useful tool in scientific research .

Properties

IUPAC Name

2-chloro-1-fluoro-4-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNOS/c7-5-3-4(9-11-10)1-2-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLZAWSFJRLVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=S=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1-fluoro-4-(sulfinylamino)benzene
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2-Chloro-1-fluoro-4-(sulfinylamino)benzene
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2-Chloro-1-fluoro-4-(sulfinylamino)benzene
Reactant of Route 4
2-Chloro-1-fluoro-4-(sulfinylamino)benzene
Reactant of Route 5
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Reactant of Route 6
2-Chloro-1-fluoro-4-(sulfinylamino)benzene

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